N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazolylsulfanyl acetamide derivative featuring a 2,3-dimethylphenyl group, a furan-2-yl substituent at the 5th position of the triazole ring, and a 1H-pyrrol-1-yl moiety at the 4th position. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(2,3-dimethylphenyl)-α-chloroacetamide under basic conditions, followed by Paal-Knorr condensation to introduce the pyrrole fragment . The compound’s design aims to optimize anti-exudative activity (AEA) by combining electron-donating (dimethylphenyl) and heterocyclic (furan, pyrrole) groups, which may enhance bioavailability and target interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-7-5-8-16(15(14)2)21-18(26)13-28-20-23-22-19(17-9-6-12-27-17)25(20)24-10-3-4-11-24/h3-12H,13H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDYSSPXMBXZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Dimethylphenyl group : Enhances lipophilicity and potential interaction with biological membranes.
- Furan moiety : Known for its role in various biological activities.
- Triazole ring : Often associated with antifungal and anticancer properties.
The molecular formula is with a molecular weight of 356.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the triazole ring via cyclization.
- Introduction of the furan moiety through electrophilic substitution.
- Final coupling reactions to attach the dimethylphenyl and acetamide groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated:
- Antibacterial Activity : Effective against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 16 µg/mL |
Antifungal Activity
The compound has shown promising antifungal effects against species such as Candida albicans. The observed MIC values suggest efficacy at low concentrations.
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- Cell Line Studies : Exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
The compound's mechanisms of action are thought to involve:
- Inhibition of Enzymatic Activity : Potentially inhibiting key enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth in both planktonic and biofilm states.
- Cancer Cell Line Testing : A comprehensive evaluation using various cancer cell lines indicated that the compound reduced cell viability significantly compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is part of a broader class of 1,2,4-triazol-3-ylsulfanyl acetamides. Key structural analogs and their distinguishing features include:
- Physicochemical Trends :
- Electron-Withdrawing Groups (e.g., fluorine, chlorine) on the aryl moiety increase electronegativity and may enhance receptor binding .
- Heterocyclic Modifications : Pyridine (in ) vs. furan/pyrrole (target compound) influence solubility and π-π stacking interactions.
- Alkyl vs. Aryl Substituents : Ethyl or allyl groups (e.g., ) at the 4th position reduce steric hindrance compared to bulkier pyrrole (target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
